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molecular formula C11H10O3 B184901 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one CAS No. 4115-76-8

7-Hydroxy-4,8-dimethyl-2H-chromen-2-one

Cat. No. B184901
M. Wt: 190.19 g/mol
InChI Key: MVMMGVPSTRNMSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05216176

Procedure details

A solution of 4,8-dimethyl-7-hydroxycoumarin (0.190 g, 1.00 mmol) and methyl iodide (0.180 g, 1.30 mmol) in 50 ml of dry acetone was heated at reflux in the presence of 0.5 g of potassium carbonate for 14 hours. The solution was then cooled and filtered. The filtrate was evaporated under reduced pressure to yield a beige solid. The beige solid was taken up in 20% sodium hydroxide (aqueous) and collected by vacuum filtration. The crude product was recrystallized from methanol to yield shiny white crystals, m.p. 162°-164° C., 135 mg, 66% yield. 1H-NMR: 2.27 (s, 3H, C8 --CH3), 2.4 (d, 3H, C4 --CH3, J=1.2 Hz), 3.9 (s, 3H, OCH3), 6.1 (q, 1H, C3 --H, J=1.2 Hz), 6.8-6.9 (d, 1H, C6 --H, J=8.8 Hz), 7.4- 7.5 (d, 1H, C5 --H, J=8.8 Hz).
Quantity
0.19 g
Type
reactant
Reaction Step One
Quantity
0.18 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:11]2[C:6](=[C:7]([CH3:13])[C:8]([OH:12])=[CH:9][CH:10]=2)[O:5][C:4](=[O:14])[CH:3]=1.CI.[C:17](=O)([O-])[O-].[K+].[K+]>CC(C)=O.[OH-].[Na+]>[CH3:1][C:2]1[C:11]2[C:6](=[C:7]([CH3:13])[C:8]([O:12][CH3:17])=[CH:9][CH:10]=2)[O:5][C:4](=[O:14])[CH:3]=1 |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
0.19 g
Type
reactant
Smiles
CC1=CC(OC2=C(C(=CC=C12)O)C)=O
Name
Quantity
0.18 g
Type
reactant
Smiles
CI
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was then cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to yield a beige solid
FILTRATION
Type
FILTRATION
Details
collected by vacuum filtration
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallized from methanol
CUSTOM
Type
CUSTOM
Details
to yield shiny white crystals, m.p. 162°-164° C., 135 mg, 66% yield

Outcomes

Product
Name
Type
Smiles
CC1=CC(OC2=C(C(=CC=C12)OC)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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